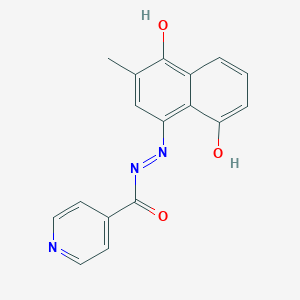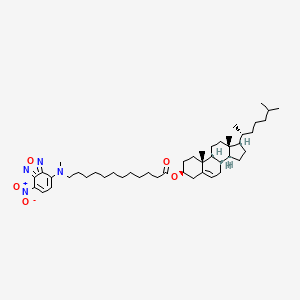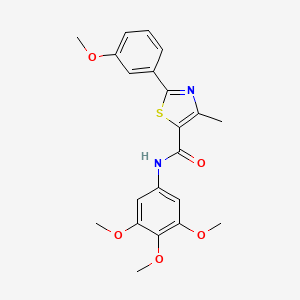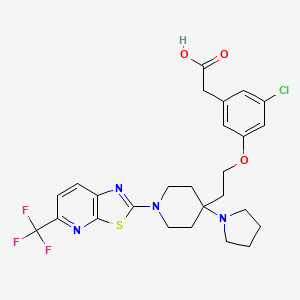
Antiproliferative agent-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative agent-22 is a synthetic compound known for its ability to inhibit cell proliferation, making it a promising candidate in cancer treatment. This compound has shown significant potential in preclinical studies, particularly in targeting various cancer cell lines. Its unique chemical structure allows it to interact with specific molecular targets, thereby inhibiting the growth and spread of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-22 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide and catalysts such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: Antiproliferative agent-22 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of biological activity.
Aplicaciones Científicas De Investigación
Antiproliferative agent-22 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of antiproliferative agent-22 involves its interaction with specific molecular targets, such as DNA and proteins involved in cell cycle regulation. It binds to DNA, causing structural changes that inhibit replication and transcription. Additionally, it interacts with proteins like topoisomerase and tubulin, disrupting their normal functions and leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Bisbenzazole Derivatives: These compounds also exhibit significant antiproliferative activity and are structurally similar to antiproliferative agent-22.
Bis-isatin Schiff Bases: Known for their anticancer properties, these compounds share a similar mechanism of action with this compound.
Uniqueness: this compound stands out due to its high selectivity and potency against cancer cells, with minimal toxicity to normal cells. Its unique chemical structure allows for specific interactions with molecular targets, making it a valuable candidate for further development in cancer therapy.
Propiedades
Fórmula molecular |
C17H13N3O3 |
|---|---|
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
N-(4,8-dihydroxy-3-methylnaphthalen-1-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c1-10-9-13(15-12(16(10)22)3-2-4-14(15)21)19-20-17(23)11-5-7-18-8-6-11/h2-9,21-22H,1H3 |
Clave InChI |
NRGGLSFKMILUGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1O)C=CC=C2O)N=NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)




![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)


![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)
